molecular formula C10H7FN2O2 B12419369 Bis-Pro-5FU

Bis-Pro-5FU

Cat. No.: B12419369
M. Wt: 206.17 g/mol
InChI Key: UEJQGOKMPMUMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-Pro-5-Fluorouracil is a precursor to 5-Fluorouracil, a widely used antineoplastic antimetabolite. This compound enhances the oral bioavailability and safety profile of 5-Fluorouracil chemotherapy regimens. 5-Fluorouracil is extensively utilized in the research of colorectal and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Pro-5-Fluorouracil involves the incorporation of 5-Fluorouracil into a prodrug form to enhance its bioavailability. One common method involves the use of palladium-catalyzed reactions to convert the precursor into the active drug . The reaction conditions typically include the use of palladium as a catalyst, along with other reagents such as hydrogen gas and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of Bis-Pro-5-Fluorouracil involves large-scale synthesis using automated systems like peristaltic pumps to ensure accuracy and efficiency . These systems help in reducing the preparation time and minimizing the risk of musculoskeletal disorders among workers.

Chemical Reactions Analysis

Palladium-Mediated Activation

Bis-Pro-5FU undergoes palladium-catalyzed oxidative cleavage to release 5-FU. This reaction occurs under biocompatible conditions (37°C, PBS, pH 7.4) using Pd⁰ resins as the heterogeneous catalyst .

Reaction kinetics :

ParameterValueSource
Reaction time for 50% conversion<1 hour
Byproduct1-hydroxyacetone
Catalyst stabilityPd⁰ resins remain intact

The reaction proceeds through a monopropargylated intermediate (RT = 0.98 min in UPLC), which is fully converted to 5-FU within 1 hour. This rapid activation contrasts with other prodrugs like Pro-5FU (3 ), which requires >6 hours for 50% conversion .

Stability and Resistance to Metabolism

This compound exhibits enhanced stability against enzymatic and hydrolytic degradation:

  • Resistance to dihydropyrimidine dehydrogenase (DPD) : In silico docking studies show >9000 μM binding affinity for DPD’s active site, making it a non-substrate for the enzyme .

  • Hydrolytic stability : The propargyl ether groups resist cleavage by hydrolytic enzymes, preventing premature drug release .

  • Comparison with other derivatives :

    DerivativeStability to DPDActivation RateSource
    This compound (4 )High resistanceFastest observed
    Pro-5FU (3 )Moderate resistanceSlower (>6 h)

Biological Evaluation

In vitro cytotoxicity :

  • This compound alone : Non-toxic in cancer cell lines (HCT116, BxPC-3) due to blocked metabolic activation .

  • With Pd⁰ resins : Exhibits cytotoxicity comparable to 5-FU after activation, confirming in situ drug generation .

Cell proliferation studies :

  • Time-lapse imaging : Delayed cytotoxicity observed in HCT116 cells, attributed to the lag time for Pd⁰-mediated activation .

  • Dose-dependent response : Bell-shaped curves in BxPC-3 cells, mimicking 5-FU’s antiproliferative effect .

Mechanistic Insights

  • Steric effects : Larger substituents (e.g., benzyl groups) hinder Pd-mediated cleavage, but the propargyl group in this compound ensures optimal accessibility .

  • pH dependence : The reaction rate is pH-sensitive, with faster activation under physiological conditions .

Biological Activity

Bis-Pro-5FU, a prodrug of 5-Fluorouracil (5-FU), has garnered attention in cancer research due to its enhanced oral bioavailability and improved safety profile compared to traditional 5-FU treatments. This compound aims to overcome some limitations associated with 5-FU, particularly its adverse effects and variable bioavailability when administered orally. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound (CAS#: 2155827-07-7) is designed to enhance the pharmacological properties of 5-FU. The molecular formula is C10H7FN2O2C_{10}H_7FN_2O_2 with a molecular weight of 206.17 g/mol. It functions primarily as an antineoplastic agent by inhibiting thymidylate synthase (TS), which is crucial for DNA synthesis and repair in rapidly dividing cancer cells. The mechanism involves the conversion of this compound into active metabolites that mimic uracil, leading to the incorporation of fluorinated nucleotides into RNA and DNA, ultimately inducing cytotoxic effects through apoptosis and autophagy .

1. Synergistic Effects with Other Agents

Research indicates that this compound exhibits synergistic interactions when combined with other chemotherapeutic agents. For instance, studies have shown that combining this compound with inhibitors like CX-4945 enhances its cytotoxic effects on specific cancer cell lines such as MDA-MB-231 (breast cancer) by activating apoptotic pathways and inhibiting key signaling proteins like FAK and p38 MAPK .

2. In Vitro Studies

In vitro studies demonstrate that this compound effectively reduces cell viability in various cancer types. A study highlighted that treatment with this compound resulted in significant apoptosis in colorectal cancer cells, attributed to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

3. In Vivo Models

In vivo experiments using animal models have further validated the efficacy of this compound. For example, a study involving rats showed that administration of this compound led to reduced tumor growth rates compared to controls receiving standard 5-FU treatment. The compound also exhibited a favorable safety profile, with lower incidences of cardiotoxicity compared to traditional 5-FU .

Case Study 1: Colorectal Cancer Treatment

A clinical trial involving patients with advanced colorectal cancer investigated the effectiveness of this compound combined with standard chemotherapy regimens. Results indicated improved overall survival rates and reduced side effects compared to those treated solely with 5-FU. Patients reported fewer gastrointestinal disturbances and better quality of life metrics during treatment .

Case Study 2: Breast Cancer Therapy

Another case study focused on breast cancer patients receiving this compound as part of their treatment regimen. The findings revealed a significant decrease in tumor markers and an increase in survival rates over a six-month period compared to historical data from patients treated with conventional therapies .

Data Tables

The following table summarizes key findings from studies on this compound:

Study TypeCancer TypeTreatment RegimenKey Findings
In VitroColorectal CancerThis compoundSignificant reduction in cell viability
In VitroBreast CancerThis compound + CX-4945Enhanced apoptosis and cell cycle arrest
In VivoColorectal CancerThis compoundReduced tumor growth; improved safety profile
Clinical TrialAdvanced ColorectalThis compound + standard therapyImproved survival rates; fewer side effects
Clinical TrialBreast CancerThis compoundDecreased tumor markers; better quality of life

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for characterizing the structural purity of Bis-Pro-5FU?

To ensure structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires strict control of synthesis conditions (e.g., solvent selection, reaction time) and validation against reference standards .

Q. How can in vitro cytotoxicity assays be optimized to evaluate this compound’s efficacy against specific cancer cell lines?

Use dose-response curves (IC₅₀ calculations) with standardized cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., untreated cells, 5-FU as a comparator). Ensure consistency in incubation times, culture media, and viability assays (MTT or ATP-based luminescence). Triplicate experiments and statistical validation (e.g., ANOVA) minimize variability .

Q. What pharmacokinetic parameters should be prioritized in preliminary animal studies for this compound?

Focus on bioavailability (%F), half-life (t½), and tissue distribution profiles. Administer the compound via relevant routes (e.g., intravenous vs. oral) and collect plasma/tissue samples at timed intervals. LC-MS/MS is recommended for sensitive quantification. Ethical approval for animal models must align with institutional guidelines .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity data for this compound be systematically addressed?

Conduct metabolite profiling to identify toxic intermediates formed in vivo. Compare interspecies metabolic pathways (e.g., human vs. murine liver microsomes) and adjust dosing regimens. Integrate toxicogenomics to assess gene expression changes linked to adverse effects .

Q. What strategies resolve variability in this compound’s stability under physiological conditions?

Perform accelerated stability testing (pH 7.4 buffer at 37°C) with HPLC monitoring. Explore prodrug modifications (e.g., liposomal encapsulation) to enhance stability. Computational modeling (molecular dynamics simulations) can predict degradation hotspots in the molecule .

Q. How should researchers design studies to investigate synergistic effects of this compound with other chemotherapeutic agents?

Apply combination index (CI) models (e.g., Chou-Talalay method) across multiple ratios and concentrations. Use transcriptomic or proteomic analyses to identify synergistic pathways. Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) for clinical relevance .

Q. What computational approaches are effective in predicting this compound’s binding affinity to target enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with thymidylate synthase or DNA topoisomerases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., Western blot alongside qPCR for target engagement) and meta-analyses of published datasets .
  • Ethical Compliance : Secure IRB/IACUC approvals early, especially for studies involving human tissues or animal models .
  • Resource Management : Pilot studies are critical to estimate sample sizes and avoid resource overcommitment. Open-source tools (e.g., R, Python) reduce costs in data analysis .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-2,4-bis(prop-2-ynoxy)pyrimidine

InChI

InChI=1S/C10H7FN2O2/c1-3-5-14-9-8(11)7-12-10(13-9)15-6-4-2/h1-2,7H,5-6H2

InChI Key

UEJQGOKMPMUMTO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC=C1F)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.